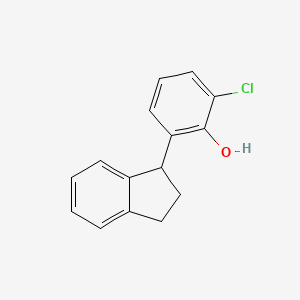![molecular formula C9H13N3O4 B14423337 4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione CAS No. 81779-10-4](/img/structure/B14423337.png)
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione is a complex organic compound that features both oxirane (epoxide) and triazolidine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of a triazolidine derivative with an epoxide precursor. One common method involves the reaction of 4-methyl-1,2,4-triazolidine-3,5-dione with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The triazolidine ring can be reduced under specific conditions.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of reduced triazolidine derivatives.
Substitution: Formation of substituted triazolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as epoxy resins and coatings.
Wirkmechanismus
The mechanism of action of 4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione involves its interaction with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial or therapeutic effects. The triazolidine ring may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol F diglycidyl ether: Similar in having oxirane rings but lacks the triazolidine functionality.
4,4’-Methylenebisphenol diglycidyl ether: Another compound with oxirane rings, used in epoxy resin production.
2,2’-Methylenebis(4,1-phenyleneoxymethylene)bisoxirane: Shares structural similarities but differs in the core structure.
Uniqueness
The combination of these functionalities makes it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
81779-10-4 |
|---|---|
Molekularformel |
C9H13N3O4 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
4-methyl-1,2-bis(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H13N3O4/c1-10-8(13)11(2-6-4-15-6)12(9(10)14)3-7-5-16-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
SZJJDASHSUBSJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)N(N(C1=O)CC2CO2)CC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14423254.png)
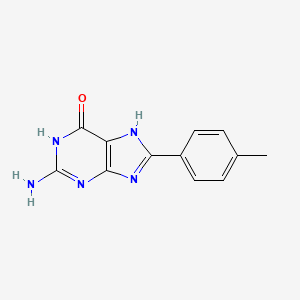
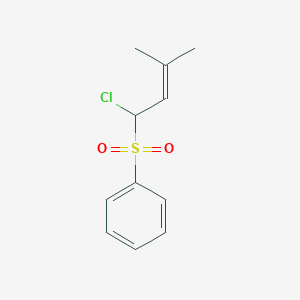
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)

![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
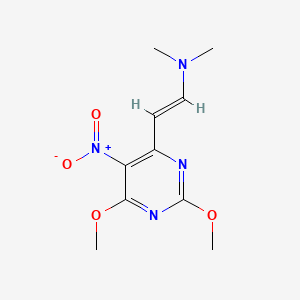
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
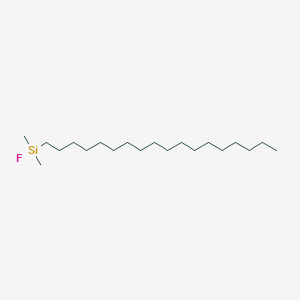
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
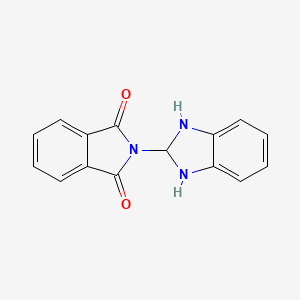
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
